4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester
Overview
Description
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is a synthetic compound used primarily in biochemical and pharmaceutical research. It is characterized by the presence of a phenyl group labeled with carbon-13, which makes it useful in various spectroscopic studies. This compound is often employed in the study of molecular interactions and metabolic pathways due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenyl groups. The phenyl group is labeled with carbon-13 through isotopic exchange reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is widely used in scientific research due to its stable isotope labeling.
Chemistry:
- Used in NMR spectroscopy to study molecular structures and dynamics.
- Employed in mass spectrometry for tracing metabolic pathways.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Helps in understanding protein-ligand binding mechanisms.
Medicine:
- Investigated for its potential as a drug precursor.
- Used in pharmacokinetic studies to track drug metabolism.
Industry:
- Applied in the development of new synthetic methodologies.
- Used in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The carbon-13 label allows for detailed tracking of the compound within biological systems. It primarily interacts with enzymes and receptors, providing insights into their function and regulation. The pathways involved include metabolic processes where the compound is either incorporated into or modified by biological molecules.
Comparison with Similar Compounds
- 4-(Phenyl-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester (without carbon-13 labeling).
- 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Ethyl Ester (ethyl ester variant).
Uniqueness: The primary uniqueness of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester lies in its carbon-13 labeling, which makes it particularly valuable for spectroscopic studies. This labeling allows for precise tracking and analysis in complex biological systems, providing a significant advantage over non-labeled or differently labeled analogs.
This compound’s versatility in various fields of research, from chemistry to medicine, underscores its importance and utility in scientific advancements.
Properties
IUPAC Name |
methyl 1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3/i3+1,6+1,7+1,10+1,11+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNCHCGYDKUTA-WJVBWBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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